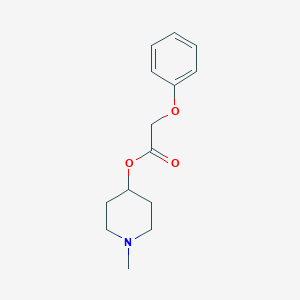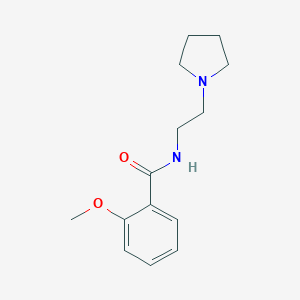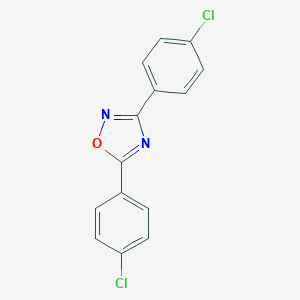
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole, commonly known as CPOP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a highly versatile molecule that has been found to exhibit a range of biological activities, making it a promising candidate for use in various fields of research.
Mécanisme D'action
The exact mechanism of action of CPOP is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various cellular targets, including enzymes and receptors.
Effets Biochimiques Et Physiologiques
CPOP has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. CPOP has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, CPOP has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPOP in lab experiments is its versatility. It can be easily synthesized and modified to suit various research needs. Additionally, CPOP has been found to exhibit low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using CPOP is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for research involving CPOP. One potential area of research is the development of CPOP-based drugs for the treatment of bacterial infections and cancer. Additionally, CPOP may be used in the development of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of CPOP and its potential interactions with cellular targets.
Méthodes De Synthèse
CPOP can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by a cyclization reaction with phosphorus oxychloride. The final product is obtained through a condensation reaction with 4-chlorophenylhydrazine.
Applications De Recherche Scientifique
CPOP has been extensively studied for its potential use in various fields of research, including material science, medicinal chemistry, and biological research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development. CPOP has also been used in the development of sensors and organic light-emitting diodes.
Propriétés
Numéro CAS |
158042-17-2 |
|---|---|
Nom du produit |
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole |
Formule moléculaire |
C14H8Cl2N2O |
Poids moléculaire |
291.1 g/mol |
Nom IUPAC |
3,5-bis(4-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |
Clé InChI |
LCAYJEXSWVMEKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



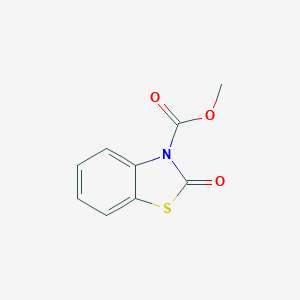
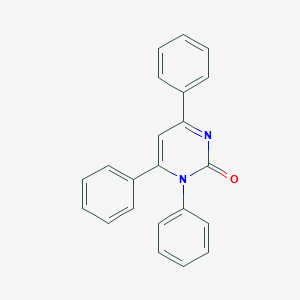
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)
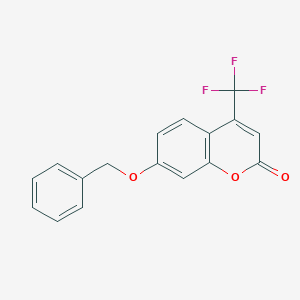
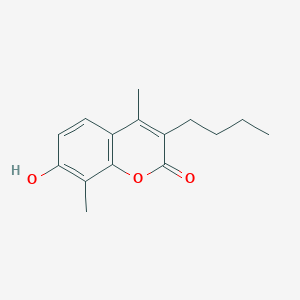
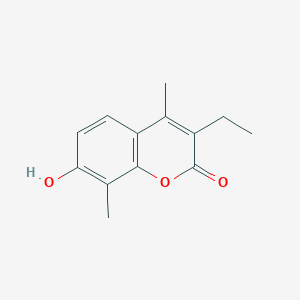
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)
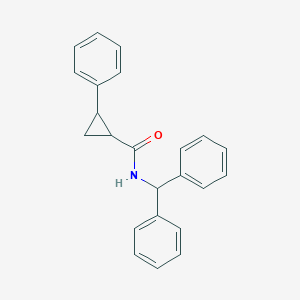
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
